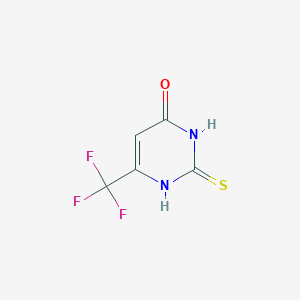

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

描述

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS: 368-54-7) is a heterocyclic compound featuring a pyrimidine backbone substituted with a hydroxyl group at position 4, a trifluoromethyl (-CF₃) group at position 6, and a thiol (-SH) group at position 2. Its molecular formula is C₅H₃F₃N₂OS, with a molecular weight of 220.15 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research .

Synthesis: The compound is typically synthesized via cyclocondensation reactions. For example, thiourea reacts with substituted chalcones in ethanolic potassium hydroxide, followed by acetylation or further functionalization . Structural characterization is achieved through elemental analysis, IR, and NMR spectroscopy .

属性

IUPAC Name |

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAOETRYQWFEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361282 | |

| Record name | 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-54-7 | |

| Record name | 2,3-Dihydro-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 368-54-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Stoichiometry

The classical method involves a base-catalyzed cyclocondensation between ethyl 4,4,4-trifluoroacetoacetate and thiourea in methanol. Sodium methoxide deprotonates thiourea, enabling nucleophilic attack on the β-keto ester’s carbonyl group. Subsequent cyclization and tautomerization yield the target compound.

Procedure and Optimization

A 1000 mL three-neck flask charged with methanol (500 mL) and sodium methoxide (59.4 g, 1.1 mol) is stirred for 30 minutes. Ethyl 4,4,4-trifluoroacetoacetate (93.0 g, 0.5 mol) and thiourea (0.6 mol) are added, and the mixture is refluxed for 4 hours. Neutralization with 2 M HCl precipitates the product, which is filtered, washed, and dried to yield 88.3 g (90%) of a white solid.

Key Parameters:

-

Solvent: Methanol

-

Catalyst: Sodium methoxide (2.2 equiv)

-

Temperature: Reflux (~65°C)

-

Time: 4 hours

Solvent-Based Cyclization Without External Catalysts

Patent-Optimized Method

A patent by CN102786479A describes a catalyst-free approach using dimethylformamide (DMF) as a high-boiling solvent. Thiourea and ethyl 4,4,4-trifluoroacetoacetate are heated to 120°C for 4 hours, followed by solvent removal and crystallization.

Operational Advantages

This method eliminates strong acids/bases, reducing corrosion risks and simplifying post-processing. The absence of catalysts also minimizes side reactions, improving purity. After cooling,减压蒸馏 (减压,减压) removes DMF, and the crude product is washed with water to yield 25.3 g (86%) of crystalline material.

Key Parameters:

-

Solvent: DMF

-

Catalyst: None

-

Temperature: 120°C

-

Time: 4 hours

Comparative Analysis of Methodologies

Efficiency and Scalability

The table below contrasts critical metrics:

The patent method’s higher temperature accelerates cyclization without compromising yield, while the classical method’s lower temperature may suit heat-sensitive substrates.

Analytical Characterization

Spectroscopic Data

Both methods produce identical NMR profiles, confirming structural integrity:

1H NMR (DMSO-d6):

Melting Point:

化学反应分析

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

In chemistry, 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique trifluoromethyl group enhances the lipophilicity and stability of derivatives, making it an attractive precursor for further chemical modifications .

Biology

This compound has been extensively studied for its biological activities:

-

Anticancer Activity : In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound

Cell Line IC50 (μM) Mechanism of Action MDA-MB-231 0.126 Induction of apoptosis A549 (Lung Cancer) 0.150 Cell cycle arrest at G2/M -

Anti-inflammatory Effects : The compound has shown significant inhibition of COX-2 enzyme activity, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity

Compound IC50 (μM) Comparison Drug IC50 (μM) This compound 0.04 Celecoxib 0.04

Medicine

In medicinal chemistry, this compound acts as an intermediate in synthesizing pharmaceutical agents targeting specific enzymes or receptors. Its ability to inhibit key signaling pathways associated with tumor growth makes it a candidate for drug development in oncology .

Industrial Applications

In the agricultural sector, this compound is utilized in developing agrochemicals such as herbicides and insecticides due to its biological activity against pests and diseases .

Case Study on Anticancer Activity

A notable study involved administering this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size and weight compared to control groups, highlighting its potential as a therapeutic agent .

Case Study on Photovoltaic Performance

Recent research has demonstrated that incorporating this compound into organic metal halide perovskite films enhances their photoluminescence (PL) intensity and stability. The addition of the hydroxyl and trifluoromethyl groups significantly improved the photovoltaic performance of Cs0.15FA0.85PbI3 perovskites by suppressing defect states in thin films .

作用机制

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

相似化合物的比较

Comparison with Similar Compounds

Pyrimidine-2-thiol derivatives exhibit diverse biological and physicochemical properties based on substituent patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrimidine-2-thiol Derivatives

Key Findings:

Trifluoromethyl Position: The trifluoromethyl group at position 6 (as in the target compound) enhances metabolic stability compared to position 2 derivatives (e.g., CAS 1546-80-1) . Antimicrobial Activity: this compound shows superior activity over non-thiolated analogs (e.g., CAS 1546-78-7) due to the thiol group’s nucleophilic reactivity .

Thiol vs. Methylthio Groups :

- The free thiol (-SH) in the target compound allows for metal coordination and redox activity, unlike methylthio (-SCH₃) derivatives (e.g., CAS 1074-41-5) .

Toxicity :

- Acute toxicity studies on zebrafish (Danio rerio) indicate that trifluoromethyl-substituted pyrimidines (LC₅₀: 12–18 mg/L) are less toxic than chlorinated analogs (LC₅₀: 5–8 mg/L) .

Synthetic Accessibility :

- The target compound’s synthesis via aza-Michael addition/aromatization is more efficient (yield: 85–90%) compared to multistep routes for 2-methyl-6-CF₃ derivatives (yield: 60–70%) .

生物活性

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS Number: 368-54-7) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group and a thiol functional group, which are believed to contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes involving thioketones or thioesters. These synthetic pathways allow for the introduction of functional groups that enhance the biological activity of the resulting pyrimidine derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. In particular, it has been shown to inhibit key signaling pathways associated with tumor growth and metastasis, such as the EGFR pathway .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.126 | Induction of apoptosis |

| A549 (Lung Cancer) | 0.150 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it significantly inhibits COX-2 enzyme activity, with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib. This inhibition suggests a potential application in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| This compound | 0.04 | Celecoxib | 0.04 |

The biological activities exhibited by this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound effectively inhibits enzymes such as COX-2, which plays a critical role in inflammation and pain pathways.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Regulation : The compound causes cell cycle arrest, preventing cancer cells from proliferating.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size and weight compared to control groups, indicating its potential as a therapeutic agent in oncology . Additionally, safety profiles assessed through subacute toxicity studies revealed favorable outcomes with no significant adverse effects observed at therapeutic doses.

常见问题

Basic Research Questions

Q. What are the key considerations in synthesizing 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol with high purity?

- Methodological Answer: Synthesis requires precise control of reaction parameters such as temperature (60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours). Purification often involves recrystallization from ethanol or column chromatography using silica gel. The trifluoromethyl group introduces steric and electronic challenges, necessitating anhydrous conditions to avoid hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as in ) resolves tautomeric forms and hydrogen-bonding networks. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does the solubility profile of this compound impact experimental design?

- Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) or alkaline solutions (e.g., 0.1 M NaOH). Solubility must be optimized for biological assays; for example, DMSO stock solutions (10 mM) are diluted in buffer to avoid solvent interference. Stability studies (pH 7.4, 37°C) are critical for pharmacokinetic applications .

Advanced Research Questions

Q. How can reaction mechanisms involving the trifluoromethyl group be elucidated?

- Methodological Answer: Isotopic labeling (e.g., ¹⁸O tracing) and computational modeling (DFT calculations) help track trifluoromethyl group behavior during reactions like nucleophilic substitution. Transient intermediates can be detected via in situ FTIR or time-resolved NMR. For example, highlights the use of thiazole-carboxylate derivatives to study electronic effects on reactivity .

Q. What strategies optimize bioactivity through structural modifications of this compound?

- Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., replacing the hydroxy group with alkoxy or amino substituents) and testing against target enzymes (e.g., kinases or proteases). demonstrates anti-inflammatory activity in pyrimidine derivatives, guiding modifications to enhance binding affinity or reduce off-target effects .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity or incubation time). Reproducibility requires standardized protocols (e.g., IC₅₀ measurements in triplicate) and orthogonal assays (e.g., enzymatic vs. cell-based). and emphasize cross-validating in vitro results with in vivo models to confirm mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。